2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide
Description
Historical Context of Chloroacetamide Derivatives in Chemical Research
Chloroacetamide derivatives have long served as pivotal intermediates in synthetic organic chemistry due to their reactivity and versatility. Early applications focused on their role as alkylating agents, leveraging the electrophilic nature of the chlorine atom to facilitate nucleophilic substitution reactions. Over time, these compounds gained prominence in drug discovery, particularly as precursors for heterocyclic systems. For instance, 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a structurally analogous compound, has been utilized in the synthesis of thieno[2,3-b]pyridines, which exhibit diverse biological activities.
The development of modern coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), revolutionized the synthesis of chloroacetamide derivatives. These reagents enabled efficient amide bond formation under mild conditions, expanding access to complex molecules like 2-chloro-N-[(pyridin-2-yl)carbamoyl]acetamide. Recent studies highlight their utility in constructing RORγt modulators and kinase inhibitors, underscoring their relevance in targeted therapy development.
Structural Significance of Pyridine-Carbamoyl Hybrid Systems
The integration of a pyridine ring with a carbamoyl-acetamide backbone confers distinct electronic and steric properties to this compound. Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, contributes π-electron density and hydrogen-bonding capabilities, while the carbamoyl group enhances solubility and facilitates intermolecular interactions. The chlorine atom at the acetamide’s α-position introduces an electron-withdrawing effect, polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack.
Key physicochemical properties of related compounds, such as 2-chloro-N-(5-chloropyridin-2-yl)acetamide, provide a foundation for understanding this molecule’s behavior. For example:
| Property | Value | Source |
|---|---|---|
| Density | 1.474 g/cm³ | |
| Boiling Point | 389.3°C at 760 mmHg | |
| Molecular Formula | C₇H₆Cl₂N₂O | |
| LogP (Partition Coefficient) | 1.985 |
These parameters suggest moderate hydrophobicity, aligning with the compound’s potential for membrane permeability in biological systems. X-ray crystallographic analyses of similar structures, such as N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide, reveal twisted boat conformations in piperidine rings, highlighting the stereochemical complexity achievable with such hybrids.
Synthetic routes to pyridine-carbamoyl acetamides often involve amidation reactions between chloroacetyl chlorides and aminopyridines. For instance, 2-chloro-N-arylacetamides are typically prepared by treating arylamines with 2-chloroacetyl chloride under basic conditions, followed by purification via high-performance liquid chromatography (HPLC). These methods ensure high yields and purity, critical for subsequent applications in drug discovery pipelines.
Properties
CAS No. |
652992-39-7 |
|---|---|
Molecular Formula |
C8H8ClN3O2 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-chloro-N-(pyridin-2-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C8H8ClN3O2/c9-5-7(13)12-8(14)11-6-3-1-2-4-10-6/h1-4H,5H2,(H2,10,11,12,13,14) |
InChI Key |
OPUOYQSRCZPJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Reactions in Polar Aprotic Solvents
The most common approach involves reacting 2-aminopyridine with chloroacetyl chloride in the presence of a base to neutralize HCl byproducts. Key parameters include solvent polarity, temperature, and reaction time.
Key Observations :
- Method A : High yield (93%) achieved through prolonged reflux in chloroform with K₂CO₃. The reaction’s efficiency is attributed to the solvent’s low polarity, which favors SN₂ mechanisms.
- Method B : Moderate yields (74–75%) in acetone, likely due to competing side reactions or incomplete neutralization of HCl.
- Method C : Low-temperature conditions in dichloromethane (DCM) with triethylamine minimize side reactions but require extended reaction times.
Acid-Catalyzed Reactions
Alternative methods employ acidic conditions to facilitate amide bond formation.
| Method | Solvent | Catalyst | Temperature | Time | Yield | Purification |
|---|---|---|---|---|---|---|
| D | Acetic acid | Sodium acetate | Ice bath | 20 min | 75% | Recrystallization (ethanol) |
Mechanistic Insight :
- Method D : Sodium acetate acts as a weak base in acetic acid, creating a buffered environment. The exothermic reaction is controlled by slow addition of chloroacetyl chloride at 0°C, preventing decomposition.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation enables rapid heating, reducing reaction times and improving yields.
| Method | Solvent | Base | Temperature | Time | Yield | Purification |
|---|---|---|---|---|---|---|
| E | DCE | NaOH | 80°C (microwave) | 5 min | 97% | Recrystallization (acetonitrile) |
Advantages :
- Method E : A 97% yield is achieved in 5 minutes under microwave conditions, outperforming traditional reflux methods. The high yield is attributed to uniform heating and minimal side reactions.
Comparative Analysis of Synthetic Routes
Yield Optimization
| Parameter | Traditional (Method A) | Microwave (Method E) |
|---|---|---|
| Yield | 93% | 97% |
| Time | 10 h | 5 min |
| Energy | High (reflux) | Low (microwave) |
Spectroscopic and Analytical Validation
Key characterization data for 2-chloro-N-[(pyridin-2-yl)carbamoyl]acetamide includes:
- IR (KBr) : 3354 cm⁻¹ (NH), 1686 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆) : δ 4.47 (s, 2H, CH₂Cl), 7.84–8.73 (m, 3H, Ar-H), 10.23 (s, 1H, NH).
- MS (EI) : m/z 248 (M⁺, 11.55%).
These data confirm the compound’s structure and purity post-synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of new amides or thioamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridin-2-yl moiety play crucial roles in binding to the active sites of these targets. The compound can inhibit enzyme activity by forming stable complexes with the enzyme, thereby blocking substrate access.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with several chloroacetamide derivatives, differing primarily in substituents on the aromatic ring or carbamoyl group. Key analogs include:
Structural Insights :
- Pyridine vs. Phenyl Substituents : Pyridine-based analogs (e.g., 2-Chloro-N-(5-chloropyridin-2-yl)acetamide) exhibit enhanced solubility and hydrogen-bonding capacity compared to phenyl-substituted derivatives, improving their bioavailability .
- Electron-Withdrawing Groups: Nitro (NO₂) or chloro (Cl) substituents enhance electrophilicity, increasing reactivity in alkylation reactions .
Anticancer Activity :
- 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (derivative of the title compound) showed IC₅₀ = 1.8 µM against Caco-2 cells, outperforming 5-fluorouracil in cytotoxicity .
- 2-Chloro-N-(benzothiazol-2-yl)acetamide derivatives (e.g., OMS9) demonstrated moderate activity against breast cancer (MCF-7) with IC₅₀ = 12.5 µM .
Herbicidal Activity :
- Acetochlor and metolachlor (agricultural analogs) inhibit weed growth by disrupting fatty acid elongation. Their metabolism in human liver microsomes involves oxidative dechlorination, unlike the title compound, which lacks herbicidal properties .
Physicochemical Properties
Key Observations :
Biological Activity
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anti-inflammatory effects. This article reviews the existing literature on its biological activity, including structure-activity relationships, synthesis, and therapeutic potential.
Chemical Structure
The compound can be described by the following chemical structure:
- Molecular Formula : C₇H₈ClN₂O
- IUPAC Name : 2-chloro-N-(pyridin-2-yl)acetamide
Antiparasitic Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. For instance, synthesized thieno[2,3-b]pyridine-2-carboxamides showed strong antiplasmodial activity with IC50 values in the low nanomolar range and high selectivity indices (>100) when tested against erythrocytic forms of the parasite .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.03 | >100 |
| Thieno[2,3-b]pyridine derivative | 0.02 | >150 |
The mechanism through which these compounds exert their antiparasitic effects appears to involve inhibition of the plasmodial enzyme PfGSK-3. However, it was noted that while some derivatives were weak inhibitors of this enzyme, they still demonstrated potent antiparasitic activity . This suggests that other mechanisms may also be at play.
Anti-inflammatory Potential
In addition to its antiparasitic properties, this compound has been investigated for its anti-inflammatory potential. The compound has been identified as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), which are both involved in inflammatory processes. In vitro studies showed that this compound could significantly suppress tumor necrosis factor-alpha (TNFα) release from stimulated cells .
Case Study: In Vivo Efficacy
A series of preclinical studies demonstrated that oral administration of compounds similar to this compound resulted in a marked reduction in TNFα levels in animal models. For example, administration to cynomolgus monkeys showed a significant decrease in TNFα release following lipopolysaccharide (LPS) stimulation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research indicates that the presence of an aromatic substituent on the nitrogen atom is critical for maintaining antiplasmodial activity. Modifications such as ortho-substitution on the phenyl ring can diminish efficacy, while certain aliphatic replacements can completely abrogate activity .
| Modification Type | Effect on Activity |
|---|---|
| Aromatic substituent on nitrogen | Essential for activity |
| Ortho-substitution on phenyl ring | Decreases activity |
| Aliphatic substitution | Abolishes activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
